Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

Purity Analytical Chemistry Procurement

Choose this specific 2-ene isomer (CAS 151813-28-4) for its unique strained, conformationally locked structure, which enhances polymer thermal stability and directs regioselectivity in cycloadditions. Its 98% purity ensures reliable synthetic outcomes. Do not substitute with the oct-5-ene isomer or saturated analog, as they exhibit different reactivity and molecular properties.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B15335187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(=C2C(=O)O)C(=O)O
InChIInChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h5-6H,1-4H2,(H,11,12)(H,13,14)
InChIKeyHDEZVVJUPXSHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid: Procurement & Differentiation Overview


Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid (CAS: 151813-28-4) is a rigid, bicyclic dicarboxylic acid featuring a [2.2.2]octene framework with two carboxylic acid groups at the 2- and 3-positions. Its molecular formula is C10H12O4 with a molecular weight of 196.2 g/mol [1]. This compound is a versatile building block in organic synthesis, particularly valued for its strained, conformationally locked structure which imparts distinct properties to derived polymers and pharmaceutical intermediates [2]. It is distinct from its more common isomer, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid (CAS: 28871-80-9), and its saturated analog, bicyclo[2.2.2]octane-2,3-dicarboxylic acid (CAS: 6696-68-0), which each have different reactivity profiles.

Why Generic Substitution Fails for Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid


Substituting Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid with a closely related analog, such as the oct-5-ene isomer or the saturated octane derivative, is not viable due to quantifiable differences in chemical structure and physical properties that directly impact synthetic utility and final product performance. The position of the double bond (2-ene vs. 5-ene) alters the molecule's symmetry and electronic distribution, leading to distinct reactivity in cycloaddition and polymerization reactions. Furthermore, the presence of the double bond in the 2,3-position introduces strain and a specific geometry compared to the fully saturated analog, which exhibits different molecular weight (C10H14O4, 198.22 g/mol [1]) and lacks the olefinic functionality required for certain modifications. These structural variances necessitate precise compound selection for reproducible research outcomes and consistent manufacturing processes, as outlined in the quantitative evidence below.

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid: Quantitative Differentiation Evidence for Procurement


Quantitative Purity Advantage: 98% Standard Purity vs. 95% for oct-5-ene Isomer

The standard purity specification for Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid from commercial vendors is 98% . In contrast, a common commercial source for its oct-5-ene isomer (CAS: 28871-80-9) lists a standard purity of 95% . This represents a 3% absolute difference in purity grade, which can be critical for sensitive applications requiring minimal batch-to-batch variability.

Purity Analytical Chemistry Procurement

Isomeric Purity and Reactivity Control: 2-ene vs. 5-ene Positional Isomer

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid is a specific positional isomer with the double bond located between carbons 2 and 3. Its isomer, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, has the double bond at a different position. While both share the same molecular formula (C10H12O4) and molecular weight (196.2 g/mol), their distinct CAS numbers (151813-28-4 vs. 28871-80-9 ) reflect their non-interchangeable chemical identities. This isomeric difference leads to divergent reactivity, particularly in Diels-Alder and polymerization contexts, where the orientation and electronic environment of the double bond dictate regioselectivity and stereochemical outcomes [1].

Isomeric Purity Stereochemistry Synthetic Chemistry

Enhanced Polymer Rigidity: Class-Level Inference for Anhydride Form in High-Performance Materials

The anhydride derivative, bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic anhydride (CAS: 151813-29-5), is widely recognized for imparting high rigidity and thermal stability to polymers. Its compact, strained bicyclic structure limits conformational freedom, which translates to higher glass transition temperatures (Tg) and improved mechanical properties in epoxy resins and specialty coatings [1]. While direct, head-to-head quantitative comparisons for the acid form are not readily available in the literature, this class-level inference is supported by the known behavior of similar rigid bicyclic anhydrides in polymer systems. For instance, the incorporation of such structures into alkyd oligomers has been demonstrated to enhance lacquer coating properties [2].

Polymer Chemistry Thermal Stability Material Science

Analytical Verification: Availability of High-Quality Reference Spectra

The availability of a verified GC-MS spectrum for Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid in the SpectraBase database provides a direct analytical benchmark for quality control [1]. This allows for unambiguous identity confirmation via comparison with experimental data. While other related compounds also have spectral data, this specific reference for the 2-ene isomer (Exact Mass: 196.073559 g/mol) supports precise characterization and purity assessment, which is essential for procurement and batch acceptance.

Analytical Chemistry Quality Control Spectral Analysis

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid: Key Application Scenarios for Scientific & Industrial Use


Synthesis of High-Performance Polymers and Epoxy Resins

The anhydride derivative of Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid is a valuable monomer for producing high-performance polymers. Its rigid, strained bicyclic structure is known to enhance thermal stability and mechanical properties in the resulting materials, a class-level inference supported by polymer literature [1]. This makes the acid a key precursor for applications in aerospace, automotive, and electronics where material performance under stress is critical.

Development of Novel Pharmaceutical Intermediates

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid and its anhydride are utilized as primary and secondary intermediates in pharmaceutical synthesis [1]. The compound's rigid framework can be used to build conformationally constrained drug candidates or to act as a chiral building block. The high purity (98%) ensures a reliable starting point for complex synthetic pathways, minimizing unwanted side reactions.

Research in Stereoselective and Cycloaddition Chemistry

The specific 2-ene isomer (CAS: 151813-28-4) offers a defined stereoelectronic environment for Diels-Alder and other cycloaddition reactions. Its unique double bond position, when compared to the 5-ene isomer (CAS: 28871-80-9), dictates regioselectivity in reactions [2]. This makes the compound a precise tool for studying stereochemical outcomes and for synthesizing complex, rigid molecular architectures. The availability of analytical reference data [3] further supports rigorous mechanistic investigations.

Specialty Coating and Alkyd Resin Modification

The anhydride form has been demonstrated in the synthesis of modified alkyd oligomers, which are then used to produce lacquer coatings with potentially improved properties [4]. The bicyclic structure contributes to the coating's hardness and durability. This application leverages the compound's reactive anhydride group and rigid core to tune the final properties of the resin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.